Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate
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Description
Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate is a compound that belongs to the thiazole class, which is a significant scaffold in heterocyclic chemistry and is widely recognized for its importance in medicinal chemistry. Thiazole derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and anti-anxiety properties, as well as their potential in treating various diseases such as cancer and rheumatism .
Synthesis Analysis
The synthesis of thiazole derivatives often involves multi-step reactions that can include cyclization and substitution processes. For instance, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and shown to exhibit antitumor activity . Similarly, ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate was synthesized using a one-pot nitro reductive cyclization method . These methods highlight the versatility and adaptability of thiazole synthesis for generating compounds with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized using techniques such as X-ray crystallography, which provides detailed information about the crystal system, space group, and intermolecular interactions . For example, Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate crystallizes in the monoclinic system and exhibits C-H...O interactions . These structural analyses are crucial for understanding the properties and potential interactions of the compounds.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including interactions with metal ions to form complexes with potential biological activities. For instance, ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been used to synthesize metal complexes with Co(II), Cu(II), and Zn(II), which exhibited significant anti-rheumatic effects . Additionally, the reactivity of thiazole derivatives with different reagents can lead to the formation of a wide range of compounds with diverse biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as their crystal structure, molecular electrostatic potential, and frontier molecular orbitals, are often investigated using computational methods like Density Functional Theory (DFT) . These studies can reveal the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is indicative of the compound's chemical reactivity and stability. The molecular electrostatic potential maps can also identify electrophilic and nucleophilic sites within the molecule, which are important for predicting its reactivity in chemical reactions .
Scientific Research Applications
Pharmacological Applications
Thiazole derivatives have been extensively studied for their pharmacological potential. Research has shown that these compounds exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. For instance, benzofused thiazole analogs have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities, demonstrating significant potential in these areas (Raut et al., 2020). This highlights the possibility of developing new therapeutic agents based on thiazole scaffolds for treating various diseases.
Synthesis and Chemical Transformations
The synthesis of thiazole derivatives is a key area of research, aiming at the development of novel compounds with enhanced biological activities. Different methodologies have been employed for the synthesis of thiazole and its derivatives, enabling the exploration of their therapeutic potential. The synthesis often involves cyclocondensation reactions and is directed towards creating compounds with specific properties, such as those capable of acting as antioxidants or anti-inflammatory agents (Abdurakhmanova et al., 2018).
Medicinal Chemistry and Drug Development
Thiazole and its derivatives are crucial in medicinal chemistry, serving as the backbone for numerous therapeutic agents. Their broad spectrum of biological activities makes them valuable scaffolds for drug development. The literature review of patents and therapeutic applications of thiazole derivatives provides an in-depth look at their potential in addressing a variety of health issues, from infectious diseases to cancer (Sharma et al., 2019). This underscores the importance of continued research into thiazole chemistry for discovering new drugs and treatment modalities.
Optoelectronic Materials
Beyond pharmacological applications, thiazole derivatives also find use in materials science, particularly in the development of optoelectronic materials. Research into quinazoline and pyrimidine derivatives, which are related to thiazoles, has demonstrated their potential in creating novel materials for electronic devices and sensors (Lipunova et al., 2018). This illustrates the versatility of thiazole derivatives and their potential in a wide range of scientific and industrial applications.
properties
IUPAC Name |
ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUVBMWVICIKSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569505 |
Source
|
Record name | Ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate | |
CAS RN |
132089-37-3 |
Source
|
Record name | Ethyl 2-(3-fluorophenyl)-4-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132089-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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